5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a chemical compound with the molecular formula C14H8F4O3 and a molecular weight of 300.21 g/mol . It is characterized by the presence of a fluorine atom at the 5-position of the benzoic acid ring and a trifluoromethoxy group at the 3-position of the phenyl ring . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
A similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, has been identified as a fusion inhibitor of the influenza a virus .
Mode of Action
It’s worth noting that the similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, inhibits the membrane fusion between the influenza a virus and the endosome of the host cells .
Biochemical Pathways
The similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, is known to inhibit the fusion of the influenza a virus with the endosome of host cells . This suggests that it may affect pathways related to viral entry into host cells.
Result of Action
The similar compound, 3-fluoro-5-(trifluoromethyl)benzoic acid, is known to inhibit the fusion of the influenza a virus with the endosome of host cells . This suggests that it may prevent the entry of the virus into host cells, thereby inhibiting infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorobenzoic acid and 3-trifluoromethoxyaniline.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzoic acid: This compound has a similar structure but differs in the position of the fluorine and trifluoromethyl groups.
3-Fluoro-5-(trifluoromethoxy)benzoic acid: Another structurally related compound with different substitution patterns.
Uniqueness
5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-5-[3-(trifluoromethoxy)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-5-9(4-10(6-11)13(19)20)8-2-1-3-12(7-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEIABJVEIPIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691768 |
Source
|
Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261460-04-1 |
Source
|
Record name | 5-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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